

A Technical Guide to 3-Formylcrotyl Acetate for Research Applications

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Compound of Interest

Compound Name: 3-Formylcrotyl acetate

Cat. No.: B077990

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource for researchers and professionals in drug development and organic synthesis interested in utilizing **3-Formylcrotyl acetate**. This document provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental considerations for its application in research, with a focus on its role as a versatile C5 building block.

Introduction to 3-Formylcrotyl Acetate

3-Formylcrotyl acetate, systematically known as (E)-4-acetoxy-2-methylbut-2-enal (CAS Number: 14918-80-0), is a bifunctional organic compound of significant interest in synthetic chemistry.^{[1][2]} Its structure incorporates both an aldehyde and an allylic acetate, rendering it a versatile intermediate for the construction of complex molecular architectures.^[1] This dual functionality allows for a range of chemical transformations, making it a valuable tool in various synthetic endeavors, most notably in the industrial synthesis of Vitamin A.^[1]

Commercial Availability and Supplier Information

For research and development purposes, **3-Formylcrotyl acetate** is available from several specialized chemical suppliers. While pricing and specific stock levels are subject to change, the following table summarizes key information from prominent vendors to facilitate procurement for research needs. Researchers are advised to request quotes directly from the suppliers for the most current information.

Supplier	Product/ Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Available Quantities
Benchchem	B077990[1]	14918-80-0[1]	C ₇ H ₁₀ O ₃ [1]	142.15[1]	Inquiry Recommended	Inquiry Recommended
EvitaChem	EVT-1185418[2]	14918-80-0[2]	C ₇ H ₁₀ O ₃ [2]	142.15[2]	Inquiry Recommended	Inquiry Recommended
Alfa Chemistry	-	26586-02-7 ((E)-isomer)[3]	C ₇ H ₁₀ O ₃ [3]	142.15[4]	96%[3]	Inquiry Recommended
Capot Chemical	50498[5]	14918-80-0	C ₇ H ₁₀ O ₃	142.15	Inquiry Recommended	Custom synthesis from 1g to 10MT+[5]
ChemicalBook	-	26586-02-7 ((E)-isomer)[6]	C ₇ H ₁₀ O ₃ [7]	142.15[4]	99% (from some suppliers) [6]	Price ranges from 9.00 – 9.00 – 80.00/g to \$10.00/kg[6]

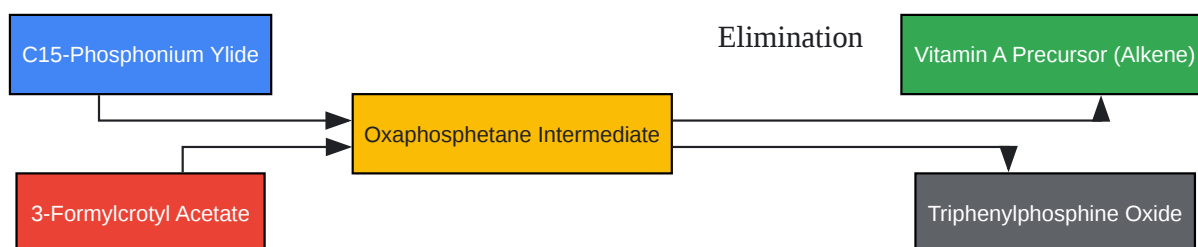
Key Chemical Properties and Reactions

3-Formylcrotyl acetate's utility stems from the distinct reactivity of its two functional groups. The α,β -unsaturated aldehyde is a key feature, participating in a variety of transformations central to organic synthesis.

The Wittig Reaction: A Cornerstone Application

The most prominent application of **3-Formylcrotyl acetate** is in the Wittig reaction, a powerful method for alkene synthesis.[1] In the industrial production of Vitamin A, it serves as the C5 component, reacting with a C15-phosphonium salt to form the characteristic polyene backbone of the vitamin.[2]

The general signaling pathway for a Wittig reaction involving **3-Formylcrotyl acetate** can be visualized as follows:



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Wittig reaction pathway for Vitamin A synthesis.

Other Key Reactions

Beyond the Wittig reaction, the functional groups of **3-Formylcrotyl acetate** can undergo several other important transformations:

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
- Reduction: The aldehyde can be reduced to an alcohol.
- Nucleophilic Substitution: The acetate group can be displaced by various nucleophiles.

These reactions open avenues for the synthesis of a diverse range of molecules for drug discovery and materials science.

Experimental Protocols: Synthesis of a Vitamin A Precursor via Wittig Reaction

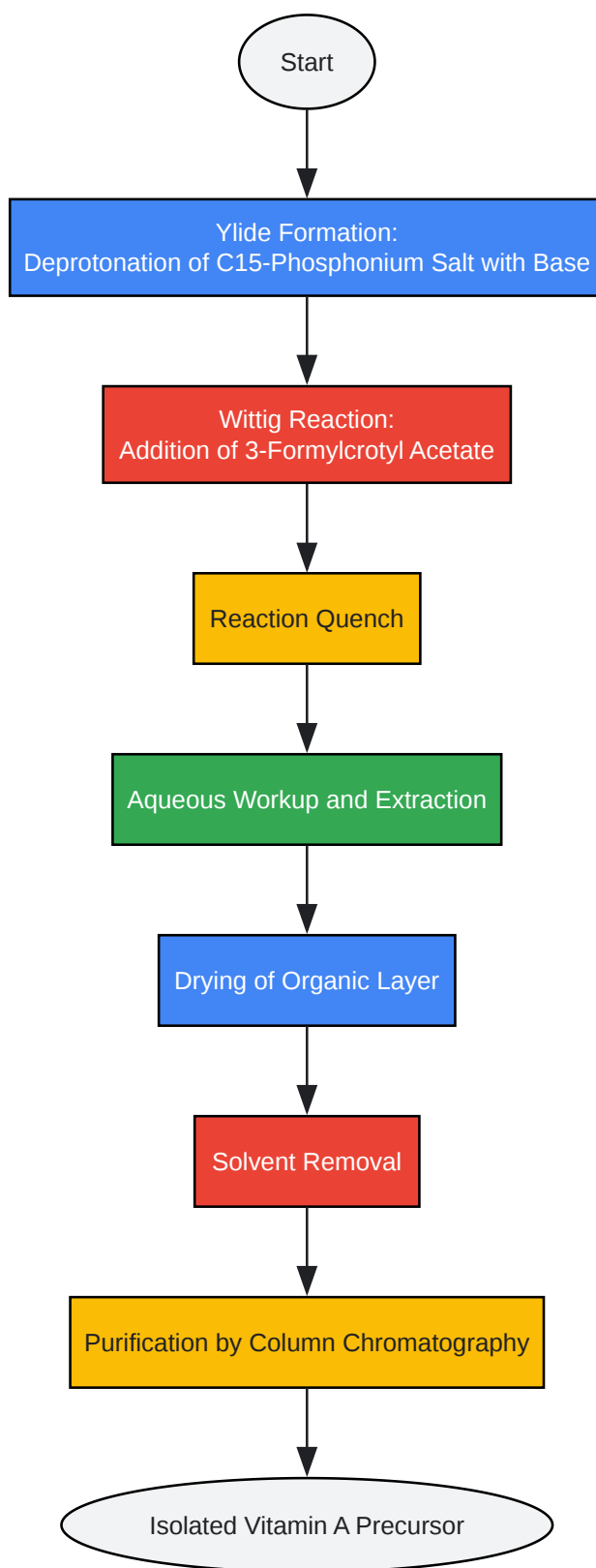
The following is a representative, detailed experimental protocol for the Wittig reaction using **3-Formylcrotyl acetate**, adapted from general procedures for similar transformations. Note: This is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials and Reagents

- C15-phosphonium salt (e.g., retinylidene triphenylphosphonium chloride)
- **3-Formylcrotyl acetate**
- Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Experimental Workflow

The general workflow for this synthesis can be visualized as follows:



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Experimental workflow for the Wittig synthesis.

Step-by-Step Procedure

- **Ylide Generation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the C15-phosphonium salt in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the deep red-colored ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes.
- **Wittig Reaction:** To the ylide solution, add a solution of **3-Formylcrotyl acetate** in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
- **Quenching and Extraction:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Wash the combined organic layers with brine (saturated aqueous sodium chloride solution), and then dry over anhydrous magnesium sulfate.
- **Concentration and Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will likely contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- **Characterization:** Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Vitamin A precursor. Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

3-Formylcrotyl acetate is a readily available and highly versatile building block for organic synthesis, particularly for the construction of polyene systems. This guide provides a foundational understanding of its procurement, chemical properties, and a detailed

experimental protocol for its application in the Wittig reaction. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic goals.

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References

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